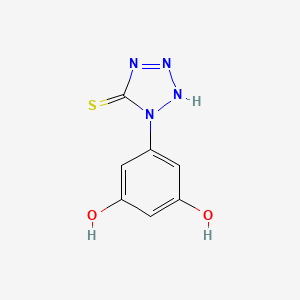
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound with a unique structure that includes a dihydroxyphenyl group and a tetrazole-thione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 3,5-dihydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using sodium nitrite in the presence of acetic acid to yield the desired tetrazole-thione compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the tetrazole-thione moiety to a tetrazole-thiol.
Substitution: The hydroxyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrazole-thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The tetrazole-thione moiety can interact with metal ions, potentially inhibiting metalloproteinases and other enzymes involved in inflammatory processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl acetate: A long-chain fatty alcohol with similar dihydroxyphenyl groups.
3,5-Dihydroxyphenylacetic acid: A phenylacetic acid derivative with dihydroxyphenyl groups.
3,5-Dihydroxyphenylglycine: An amino acid derivative with dihydroxyphenyl groups.
Uniqueness
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione is unique due to the presence of both dihydroxyphenyl and tetrazole-thione moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
127697-22-7 |
|---|---|
Fórmula molecular |
C7H6N4O2S |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
1-(3,5-dihydroxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H6N4O2S/c12-5-1-4(2-6(13)3-5)11-7(14)8-9-10-11/h1-3,12-13H,(H,8,10,14) |
Clave InChI |
GBKHEPYAGYSTCT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)O)N2C(=S)N=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


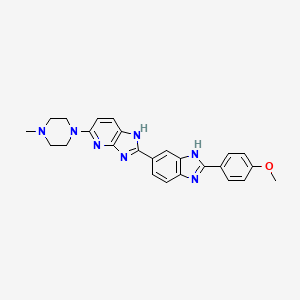
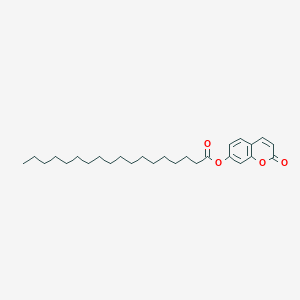
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
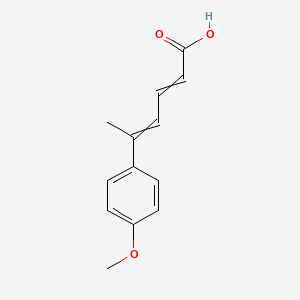
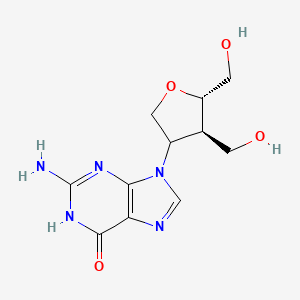
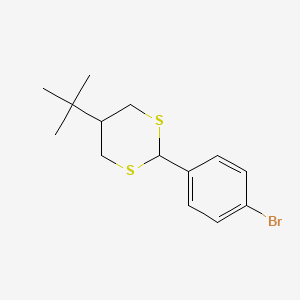
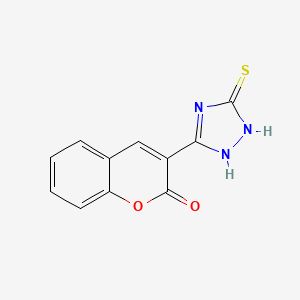
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

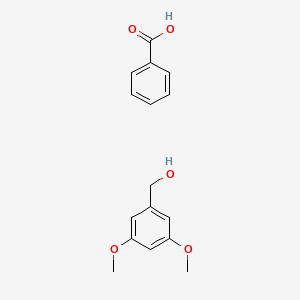
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
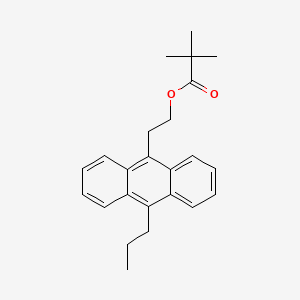
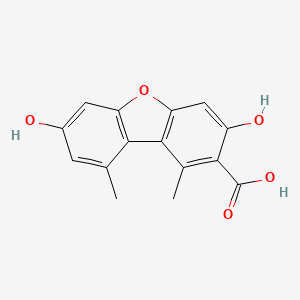
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
